(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione
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Overview
Description
(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, diazo, hydroxy, and trione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.
Introduction of the diazo group: This step involves the diazotization of an amine precursor using sodium nitrite and hydrochloric acid.
Addition of the dimethylocta-2,6-dienyl and methylbut-2-enyl groups: These groups can be introduced through a series of alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids.
Reduction: The diazo group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy groups can lead to the formation of diketones or carboxylic acids, while reduction of the diazo group can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione: is similar to other diazo compounds, such as diazomethane and diazoacetate, which also contain the reactive diazo group.
Naphthalene derivatives: Compounds such as 1,4-naphthoquinone and 2-chloro-3-diazonaphthalene share structural similarities with the naphthalene core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
110200-32-3 |
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Molecular Formula |
C26H31ClN2O5 |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione |
InChI |
InChI=1S/C26H31ClN2O5/c1-14(2)8-7-9-16(5)11-13-26(34)24(33)18-19(21(30)17(6)22(31)20(18)29-28)23(32)25(26,27)12-10-15(3)4/h8,10-11,30,34H,7,9,12-13H2,1-6H3/b16-11+/t25?,26-/m0/s1 |
InChI Key |
COCMOVPRLPNXAB-UDONJXMRSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)[C@](C(C2=O)(CC=C(C)C)Cl)(C/C=C(\C)/CCC=C(C)C)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C(C(C2=O)(CC=C(C)C)Cl)(CC=C(C)CCC=C(C)C)O)O |
Origin of Product |
United States |
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